N-(7-Fluoroquinolin-2-yl)acetamide
Description
N-(7-Fluoroquinolin-2-yl)acetamide is a fluorinated acetamide derivative featuring a quinoline core substituted with a fluorine atom at the 7-position and an acetamide group at the 2-position (Figure 1).
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
N-(7-fluoroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)13-11-5-3-8-2-4-9(12)6-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
GFNLXKFWSUKPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoroquinolin-2-yl)acetamide typically involves the reaction of 7-fluoroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 7-Fluoroquinoline and acetic anhydride.
Catalyst: A suitable acid catalyst such as sulfuric acid.
Reaction Conditions: Reflux at elevated temperatures for several hours.
Purification: Recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Fluoroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds with diverse functional groups.
Scientific Research Applications
N-(7-Fluoroquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Cancer Activity
Quinazoline- and quinoline-based acetamides with sulfonyl and heterocyclic substituents demonstrate notable anti-cancer activity. For example:
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) showed potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines (MTT assay) .
- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (C18H14Br2N2O3) features bromine substituents on the quinoline ring, which may enhance DNA intercalation or enzyme inhibition due to increased electrophilicity .
Comparison with N-(7-Fluoroquinolin-2-yl)acetamide: The fluorine atom at the 7-position may improve metabolic stability compared to bulkier halogens (e.g., bromine) while maintaining electron-withdrawing effects critical for target binding.
Metabolic Stability and Deacetylation
- N-(1-hydroxy-2-fluorenyl)acetamide undergoes deacetylation in rat tissues, whereas N-(7-hydroxy-2-fluorenyl)acetamide resists metabolic cleavage . This highlights the importance of substituent position: the 7-fluoro group in this compound may similarly hinder enzymatic degradation compared to analogs with hydroxyl or chloro groups at this position.
Halogen Substitution Effects
Halogenated acetamides exhibit distinct physicochemical and biological profiles:
Fluorine’s small size and high electronegativity enhance membrane permeability and reduce metabolic oxidation compared to chlorine or bromine .
Crystallographic and Structural Insights
- N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC6H4NH-CO-CCl3) exhibit varied crystal systems and hydrogen-bonding patterns depending on substituent electronic effects .
- 2-Chloro-N-(4-fluorophenyl)acetamide forms intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .
Table 1: Comparative Analysis of Selected Acetamides
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